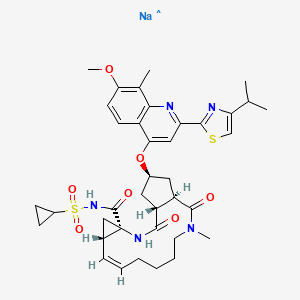

TMC 435 sodium salt;TMC 435 sodium

Description

Contextualization of the Research Area Addressed by TMC-435 Sodium

The hepatitis C virus is a major global health concern, causing chronic liver disease that can progress to cirrhosis and hepatocellular carcinoma. acs.orgnih.gov For many years, the standard of care for HCV infection was limited to therapies with significant side effects and suboptimal cure rates. nih.gov The quest for more effective and better-tolerated treatments led researchers to focus on the essential components of the viral replication cycle. A key target that emerged from this research was the HCV NS3/4A serine protease, an enzyme crucial for the cleavage of the viral polyprotein and subsequent maturation of the virus. nih.govresearchgate.net The development of inhibitors for this protease represented a significant advancement in the field, paving the way for direct-acting antiviral (DAA) agents.

Overview of the Scientific Significance and Research Impact of TMC-435 Sodium

TMC-435, also known as simeprevir (B1263172), is a potent and highly specific inhibitor of the HCV NS3/4A protease. medchemexpress.commedchemexpress.com Its discovery and development marked a significant milestone in the evolution of HCV therapy. nih.gov As a second-generation protease inhibitor, it offered improved efficacy and a more favorable profile compared to its predecessors. researchgate.net Research into TMC-435 has not only contributed to a deeper understanding of HCV replication but has also provided a valuable tool for studying viral resistance mechanisms. The success of TMC-435 in preclinical and clinical studies helped to validate the NS3/4A protease as a viable therapeutic target and spurred the development of other DAAs. nih.govresearchgate.net

Historical Perspective on the Discovery and Early Preclinical Development of TMC-435 Sodium

The journey to discover TMC-435 involved extensive medicinal chemistry efforts focused on developing novel macrocyclic inhibitors. acs.orgnih.gov Researchers utilized a multi-pronged approach guided by HCV NS3 protease assays, cellular replicon systems for studying viral replication, structure-based design, and a battery of pharmacokinetic assays. acs.org This meticulous process led to the identification of simeprevir (designated as compound 29 in the research) as a clinical candidate due to its excellent biological activity, pharmacokinetic properties, and early safety profile. acs.orgnih.gov

Early preclinical studies demonstrated the potent and selective in vitro anti-HCV activity of TMC-435. researchgate.net Biochemical assays revealed its strong inhibition of the NS3/4A protease across various HCV genotypes. nih.gov In cellular models, it effectively halted HCV replication. nih.govresearchgate.net Furthermore, preclinical pharmacokinetic studies in animal models showed good oral bioavailability and significant distribution to the liver, the primary site of HCV replication. researchgate.net These promising preclinical findings provided a solid foundation for its advancement into clinical trials. nih.govresearchgate.net

Detailed Research Findings

The potency of TMC-435 has been quantified through various in vitro assays. These studies are crucial for understanding the compound's inhibitory activity against its target and its effectiveness in cellular systems.

Table 1: In Vitro Activity of TMC-435

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Ki (inhibition constant) | 0.36 nM | A measure of the inhibitor's binding affinity to the HCV NS3/4A protease. A lower Ki value indicates stronger binding. | medchemexpress.commedchemexpress.com |

| EC50 (half maximal effective concentration) | 7.8 nM | The concentration of the drug that inhibits 50% of HCV replication in a cellular assay. | medchemexpress.commedchemexpress.com |

| EC90 (90% effective concentration) | 24 nM | The concentration of the drug that inhibits 90% of HCV replication in Huh7-Luc cells. | medchemexpress.com |

| Selectivity Index | 5,875 | The ratio of the cytotoxic concentration to the effective concentration, indicating a favorable window between antiviral activity and cellular toxicity. | researchgate.netnih.gov |

The inhibitory activity of TMC-435 extends across multiple HCV genotypes, although with varying potency. This is a critical factor for its clinical utility, as different genotypes are prevalent in different parts of the world.

Table 2: Inhibitory Activity of TMC-435 Against Different HCV Genotypes

| HCV Genotype | IC50 (nM) | Description | Reference |

|---|---|---|---|

| 1a | 1 | The concentration of the drug that inhibits 50% of the NS3/4A protease activity from genotype 1a. | medchemexpress.com |

| 1b | 0.9 | The concentration of the drug that inhibits 50% of the NS3/4A protease activity from genotype 1b. | medchemexpress.com |

| 2b | 7 | The concentration of the drug that inhibits 50% of the NS3/4A protease activity from genotype 2b. | medchemexpress.com |

| 3a | 30 | The concentration of the drug that inhibits 50% of the NS3/4A protease activity from genotype 3a. | medchemexpress.com |

| 4 | 1.5 | The concentration of the drug that inhibits 50% of the NS3/4A protease activity from genotype 4. | medchemexpress.com |

| 5 | 2.2 | The concentration of the drug that inhibits 50% of the NS3/4A protease activity from genotype 5. | medchemexpress.com |

| 6 | 1.6 | The concentration of the drug that inhibits 50% of the NS3/4A protease activity from genotype 6. | medchemexpress.com |

Properties

Molecular Formula |

C38H47N5NaO7S2 |

|---|---|

Molecular Weight |

772.9 g/mol |

InChI |

InChI=1S/C38H47N5O7S2.Na/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25;/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46);/b10-8-;/t23-,24-,27-,28-,38-;/m1./s1 |

InChI Key |

SJIUGRVSGNDZRS-MVZLLIIPSA-N |

Isomeric SMILES |

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@@H]4[C@@H](C3)C(=O)N(CCCC/C=C\[C@@H]5C[C@]5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na] |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Tmc 435 Sodium

Elucidation of the Primary Molecular Target of TMC-435 Sodium

The principal therapeutic effect of TMC-435 sodium stems from its highly specific interaction with a crucial viral enzyme.

Identification and Biophysical Characterization of the Target Protein/Enzyme

The primary molecular target of TMC-435 sodium has been definitively identified as the Hepatitis C Virus (HCV) NS3/4A protease. nih.govresearchgate.net This enzyme is a non-covalent heterodimer composed of the NS3 serine protease domain and the NS4A cofactor, which is essential for the enzyme's proper folding and activity. nih.govnih.gov The NS3/4A protease plays a critical role in the HCV life cycle by cleaving the viral polyprotein at four specific sites, a process necessary for the maturation of functional viral proteins. nih.govnih.gov

Biophysically, TMC-435 sodium is characterized as a competitive, reversible, and non-covalent inhibitor of the NS3/4A protease. researchgate.net Its macrocyclic structure contributes to its high affinity and specificity for the enzyme. researchgate.net This non-covalent mode of action distinguishes it from earlier generation protease inhibitors that formed a reversible covalent bond with the active site of the enzyme. nih.gov

Structural Biology Insights into TMC-435 Sodium-Target Interactions

The precise molecular interactions between TMC-435 sodium and the HCV NS3/4A protease have been extensively elucidated through structural biology techniques, primarily X-ray crystallography.

X-ray crystallography studies have provided high-resolution three-dimensional structures of TMC-435 sodium in complex with the NS3/4A protease. researchgate.netacs.org These studies have revealed that simeprevir (B1263172) binds to the active site of the protease in a non-covalent manner. researchgate.net A key feature of this interaction is the induction of a significant conformational change in the enzyme upon binding, a phenomenon known as "induced fit." researchgate.net

Specifically, the binding of simeprevir causes the rearrangement of key amino acid residues within the active site, notably Arg155. researchgate.net This repositioning allows for a favorable "face-to-face" stacking interaction between the guanidinium (B1211019) group of Arg155 and the quinoline (B57606) moiety of simeprevir. researchgate.net This induced conformation creates an extended S2 subsite within the protease, which is occupied by the inhibitor. researchgate.net The macrocyclic structure of simeprevir is crucial for spanning the S1' to S2 subsites of the protease active site. researchgate.net

While X-ray crystallography provides a static snapshot of the bound state, detailed studies using cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy to specifically investigate the dynamic aspects of the TMC-435 sodium interaction with the NS3/4A protease are not extensively reported in publicly available literature. However, molecular dynamics simulations based on crystallographic data have been used to infer the dynamic behavior of the complex, suggesting that the macrocyclic structure of simeprevir reduces the conformational variability, leading to a tighter binding to the enzyme's substrate cavity. researchgate.net

Kinetic and Thermodynamic Analysis of TMC-435 Sodium Binding to its Target

The binding of TMC-435 sodium to the NS3/4A protease has been characterized by its high affinity and a slow dissociation rate.

| HCV Genotype | Inhibition Constant (Ki) in nM |

|---|---|

| 1a | 0.5 |

| 1b | 0.4 |

Binding Affinity (Kd) and Inhibition Constant (Ki) Measurements

The potency of an inhibitor is quantitatively described by its inhibition constant (Kᵢ) and dissociation constant (KᏧ). The Kᵢ value represents the concentration of an inhibitor required to produce half-maximum inhibition, providing a direct measure of its potency. A lower Kᵢ value signifies a more potent inhibitor. The KᏧ is a measure of the affinity between the inhibitor and the enzyme, indicating how tightly the inhibitor binds. sciencesnail.com

For TMC-435, biochemical assays have determined its Kᵢ values against the hepatitis C virus (HCV) NS3/4A protease. It is a potent inhibitor, with slight variations in reported values depending on the specific HCV genotype and assay conditions. TMC-435 has been shown to have Kᵢ values of 0.4 nM and 0.5 nM against genotype 1b and 1a enzymes, respectively. nih.govnih.govresearchgate.net Other studies have reported a Kᵢ of 0.36 nM. medchemexpress.com

Table 1: Inhibition Constants (Ki) of TMC-435 Against HCV NS3/4A Protease

| HCV Genotype | Inhibition Constant (Ki) | Reference |

|---|---|---|

| 1a | 0.5 nM | nih.gov, researchgate.net |

| 1b | 0.4 nM | nih.gov, nih.gov, researchgate.net |

| Not Specified | 0.36 nM | medchemexpress.com |

Allosteric Modulation vs. Active Site Inhibition by TMC 435 Sodium

Enzyme inhibitors can function through different mechanisms, primarily by binding to the active site or to an allosteric site. Active site inhibitors are typically competitive, binding to the same site as the natural substrate and thereby blocking its access to the enzyme. sciencesnail.com In contrast, allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that alters its activity. nih.gov

TMC-435 functions as a competitive, noncovalent, and reversible inhibitor of the HCV NS3/4A protease. drugbank.com It directly targets the catalytic site of the NS3 protease. drugbank.comacs.org The macrocyclic structure of TMC-435 facilitates its binding within the active site, where it engages in multiple hydrophobic interactions with several active site residues. acs.org This mode of action contrasts with allosteric inhibitors that bind to other regions of the enzyme to modulate its function. nih.gov

Downstream Cellular Signaling Pathway Perturbations Induced by TMC 435 Sodium

The inhibition of the HCV NS3/4A protease by TMC-435 has significant downstream effects on cellular signaling pathways that are normally disrupted by the virus.

Analysis of Cellular Transcriptomic Responses to TMC 435 Sodium

Transcriptomic analysis, such as RNA sequencing, can reveal changes in gene expression in response to a drug. In a study using Vero E6 cells, treatment with simeprevir in mock-infected cells did not lead to significant changes in differentially expressed genes. However, in the context of SARS-CoV-2 infection, simeprevir treatment did modulate the host's immune response, as observed through transcriptomic changes. nih.gov This suggests that the impact of TMC-435 on the host cell transcriptome can be context-dependent, particularly in the presence of a viral infection that itself alters host gene expression.

Investigation of Proteomic Changes in Cells Treated with TMC 435 Sodium

The primary and most direct proteomic change induced by TMC-435 is the inhibition of the HCV NS3/4A protease. This viral enzyme is crucial for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication. drugbank.com By blocking this cleavage, TMC-435 prevents the formation of the viral replication complex.

Modulation of Key Signaling Cascades and Effector Proteins

The HCV NS3/4A protease is known to interfere with the host's innate immune response by cleaving key signaling proteins. Specifically, it can inhibit the signaling pathways that lead to the production of type I interferons (IFNs), which are critical for antiviral defense. acs.org By inhibiting the NS3/4A protease, TMC-435 can restore these IFN-signaling pathways. drugbank.com

Furthermore, in certain cancer cell lines, simeprevir has been observed to inhibit DNA damage repair. It was shown to lead to a decrease in the phosphorylation of DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which is a key component of the nonhomologous end-joining DNA repair pathway. medchemexpress.com

Cellular Effects of TMC 435 Sodium in Relevant In Vitro Models

The antiviral activity of TMC-435 has been extensively studied in in vitro models, primarily using HCV replicon systems. These systems are cell lines that contain a portion of the HCV genome, allowing for the study of viral replication in a controlled laboratory setting.

In these replicon cells, TMC-435 effectively inhibits HCV replication, with a reported half-maximal effective concentration (EC₅₀) of approximately 8 nM for genotype 1b. nih.govnih.govresearchgate.net The selectivity index, which is a measure of the drug's safety margin (ratio of cytotoxic concentration to effective concentration), has been reported to be high at 5,875. nih.govresearchgate.net

Combination studies in replicon models have shown that TMC-435 has synergistic effects when used with interferon-α and HCV NS5B polymerase inhibitors, and additive effects with ribavirin. nih.govresearchgate.netdrugbank.comnih.gov This suggests that combining TMC-435 with other antiviral agents can enhance its efficacy and potentially reduce the development of drug resistance. nih.gov

The in vitro use of TMC-435 has also led to the selection of resistant HCV variants. These resistant variants often contain mutations in the NS3 protease region at amino acid positions such as 43, 80, 155, 156, and 168. nih.govasm.orgnih.gov

Interestingly, the antiviral activity of simeprevir is not limited to HCV. It has also been shown to potently suppress the replication of SARS-CoV-2 in vitro. Its mechanism in this context involves the inhibition of the virus's main protease (Mpro) and its RNA-dependent RNA polymerase (RdRp). nih.gov

Cell-Based Enzyme Activity Assays and Their Inhibition by TMC 435 Sodium

The inhibitory activity of TMC 435 sodium has been extensively characterized through various enzymatic and cell-based assays. In biochemical assays, TMC 435 is a competitive, reversible, and noncovalent inhibitor of the NS3/4A serine protease. drugbank.comnih.govselleckchem.com These assays typically measure the ability of the compound to block the cleavage of a synthetic substrate by a recombinant, purified NS3/4A protease enzyme. nih.gov

A key method for evaluating the compound's effectiveness within a cellular context is the HCV replicon system. acs.orgcreative-diagnostics.com These systems utilize human hepatoma cell lines, such as Huh-7, that contain a self-replicating subgenomic portion of the HCV RNA (a replicon). acs.orgfrontiersin.org The replicon often includes a reporter gene, like luciferase, allowing for the quantification of viral replication by measuring light output. nih.govacs.org A reduction in luciferase activity in the presence of the compound indicates inhibition of viral replication. nih.gov

In these cell-based replicon assays, TMC 435 demonstrates potent, dose-dependent inhibition of HCV replication. immune-system-research.comresearchgate.net The 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication, has been determined across various setups. For instance, in a genotype 1b replicon system, TMC 435 showed an EC₅₀ of 8 nM and a 90% effective concentration (EC₉₀) of 24 nM. nih.govimmune-system-research.com These cellular assay results are often corroborated by direct quantification of viral RNA levels using qRT-PCR. nih.gov

The following table summarizes the inhibitory activity of TMC 435 (Simeprevir) in key enzymatic and cell-based assays.

| Assay Type | Target | Metric | Value | Reference |

|---|---|---|---|---|

| Biochemical Protease Assay | HCV Genotype 1a NS3/4A Protease | Ki | 0.5 nM | nih.govnih.gov |

| Biochemical Protease Assay | HCV Genotype 1b NS3/4A Protease | Ki | 0.4 nM | nih.govnih.gov |

| Cell-Based Replicon Assay (Huh7-Luc) | HCV Genotype 1b | EC50 | 8 nM | nih.govimmune-system-research.com |

| Cell-Based Replicon Assay (Huh7-Luc) | HCV Genotype 1b | EC90 | 24 nM | nih.govimmune-system-research.com |

| Cell-Based Replicon Assay (qRT-PCR) | HCV Genotype 1b | EC50 | 13 nM | nih.gov |

Impact on Specific Biological Processes

The primary biological process disrupted by TMC 435 sodium is HCV replication. patsnap.com The hepatitis C virus produces its proteins as a single large polyprotein that must be cut into individual, functional proteins. nih.gov The viral enzyme NS3/4A protease is essential for this cleavage process, specifically at four junctions (NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B) to release the mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B). drugbank.comnih.govnih.gov These proteins are vital components of the viral replication complex. nih.gov

By binding to the active site of the NS3/4A protease, TMC 435 blocks this crucial polyprotein processing step. patsnap.com This inhibition prevents the formation of the mature viral proteins necessary for assembling new viral replication machinery. drugbank.compatsnap.com Consequently, the entire viral life cycle is halted, leading to a rapid decline in HCV RNA levels within the host cells. drugbank.comwikipedia.org

Beyond its direct antiviral effect, the inhibition of NS3/4A protease may have secondary effects. The NS3/4A protease is also known to cleave certain host cell proteins involved in the innate immune response, thereby helping the virus evade detection. nih.gov While NS3/4A inhibitors can restore some of these signaling pathways, this effect typically requires concentrations much higher than those needed for direct antiviral activity. nih.gov In cell culture studies, TMC 435 has demonstrated synergistic activity when combined with interferon-α and additive effects with ribavirin, suggesting complementary mechanisms in inhibiting the virus. nih.govnih.govnih.gov

Comparative Analysis of TMC 435 Sodium Efficacy Across Diverse Cell Lines

The efficacy of TMC 435 sodium has been evaluated across various cell lines and against different HCV genotypes. Its antiviral activity is highly specific to HCV-infected cells.

In cytotoxicity assays, TMC 435 showed minimal effect on the viability of several human cell lines at concentrations significantly higher than those required for antiviral efficacy. nih.gov For example, in the Huh7-Luc HCV genotype 1b replicon cell line, the 50% cytotoxic concentration (CC₅₀) was 47 μM. nih.gov In other human hepatoma cell lines like HepG2 and non-hepatoma lines like kidney HEK-293T cells, no significant cytotoxicity was observed at concentrations up to 42 μM. nih.gov This results in a high selectivity index (the ratio of CC₅₀ to EC₅₀), which was calculated to be over 5,875 for genotype 1b, indicating that the compound specifically inhibits HCV replication without causing general cellular damage. nih.gov Studies have also assessed its activity in other cell lines, such as Vero E6 cells, particularly in the context of other viruses like SARS-CoV-2. nih.gov

Biochemical assays demonstrate that TMC 435 has potent inhibitory activity against the NS3/4A protease from multiple HCV genotypes. selleckchem.comnih.gov However, its potency varies. It is highly effective against genotypes 1a, 1b, 2, 4, 5, and 6, but shows reduced activity against genotype 3. nih.govselleckchem.comnatap.org This difference is largely attributed to a naturally occurring polymorphism (D168Q) in the NS3 protease of most genotype 3a isolates. nih.gov

The table below provides a comparative overview of the efficacy of TMC 435 (Simeprevir) across different HCV genotypes and its cytotoxicity in various cell lines.

| Target/Cell Line | Assay Type | Metric | Value | Reference |

|---|---|---|---|---|

| HCV Genotype 1a | Biochemical Protease Assay | IC50 | ~1.0 nM | immune-system-research.com |

| HCV Genotype 1b | Biochemical Protease Assay | IC50 | ~0.9 nM | immune-system-research.com |

| HCV Genotype 2 | Biochemical Protease Assay | IC50 | <13 nM | selleckchem.comnih.gov |

| HCV Genotype 3 | Biochemical Protease Assay | IC50 | 37 nM | nih.govselleckchem.com |

| HCV Genotype 4 | Biochemical Protease Assay | IC50 | <13 nM | selleckchem.comnih.gov |

| HCV Genotype 5 | Biochemical Protease Assay | IC50 | <13 nM | selleckchem.comnih.gov |

| HCV Genotype 6 | Biochemical Protease Assay | IC50 | <13 nM | selleckchem.comnih.gov |

| Huh7-Luc (HCV Replicon) | Cytotoxicity Assay | CC50 | 47 µM | nih.gov |

| Huh7 (Hepatoma) | Cytotoxicity Assay | CC50 | >42 µM | nih.gov |

| HepG2 (Hepatoma) | Cytotoxicity Assay | CC50 | >42 µM | nih.gov |

| HEK-293T (Kidney) | Cytotoxicity Assay | CC50 | >42 µM | nih.gov |

| Vero E6 | SARS-CoV-2 Replication Assay | EC50 | 1.41 µM | nih.gov |

Preclinical Pharmacological Characterization of Tmc 435 Sodium

In Vitro Pharmacodynamic Evaluation of TMC435 Sodium

The in vitro pharmacodynamic properties of TMC435 have been thoroughly evaluated to determine its potency, mechanism of action, and selectivity as an antiviral agent.

Half-maximal Inhibitory Concentration (IC50) and Half-maximal Effective Concentration (EC50) Determination in Cell-Based Assays

The antiviral activity of TMC435 was assessed in cell-based assays, primarily using the HCV replicon system. In a Huh7-Luc HCV genotype 1b replicon cell line, which uses a luciferase reporter to monitor HCV replication, TMC435 demonstrated potent, dose-dependent inhibition. nih.gov The half-maximal effective concentration (EC50), the concentration at which 50% of viral replication is inhibited, was determined to be 8 nM. nih.govnih.govresearchgate.net The 90% effective concentration (EC90) in this same system was 24 nM. nih.gov These findings were corroborated by direct quantification of replicon RNA, which yielded a similar EC50 value of 13 nM. nih.gov

Further studies showed that the EC50 values for TMC435 against different genotype 1a and 1b replicons ranged from 8 to 28 nM. natap.orgnih.gov The addition of human serum components to the replicon assay had a limited effect on TMC435's activity, increasing the EC50 values by less than two-fold. natap.org In biochemical assays measuring the inhibition of the NS3/4A protease enzyme directly, the half-maximal inhibitory concentration (IC50) was found to be below 13 nM for genotypes 2, 4, 5, and 6. For genotype 3a, the IC50 was higher, at 37 nM. natap.org

Table 1: In Vitro Potency of TMC435 in Biochemical and Cell-Based Assays

| Assay Type | HCV Genotype | Target | Parameter | Value (nM) | Reference |

|---|---|---|---|---|---|

| Biochemical | 1a | NS3/4A Protease | Ki | 0.5 | nih.govnih.gov |

| Biochemical | 1b | NS3/4A Protease | Ki | 0.4 | nih.govnih.gov |

| Biochemical | 3a | NS3/4A Protease | IC50 | 37 | natap.org |

| Biochemical | 2, 4, 5, 6 | NS3/4A Protease | IC50 | <13 | natap.org |

| Cell-Based Replicon | 1b | HCV Replication | EC50 | 8 | nih.govnih.govresearchgate.net |

| Cell-Based Replicon | 1b | HCV Replication | EC90 | 24 | nih.gov |

Enzyme Inhibition Kinetics and Mechanism of TMC435 Sodium

TMC435 acts as a specific, non-covalent inhibitor of the HCV NS3/4A serine protease, an enzyme crucial for viral replication. researchgate.net The mechanism of inhibition is competitive, meaning the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.gov This interaction is reversible. nih.gov

In biochemical assays, TMC435 demonstrated very potent inhibition of the NS3/4A protease from HCV genotypes 1a and 1b, with inhibition constants (Ki) of 0.5 nM and 0.4 nM, respectively. nih.govnih.govnatap.org The Ki value represents the dissociation constant of the enzyme-inhibitor complex; a lower Ki indicates a stronger binding affinity. nih.gov Unlike first-generation protease inhibitors that form a covalent bond with the catalytic serine residue of the protease, TMC435's non-covalent mechanism is associated with a more favorable safety profile. researchgate.net

Evaluation of Selectivity and Specificity of TMC435 Sodium against Related and Off-Targets

The selectivity of TMC435 is a key feature of its preclinical profile. It is highly specific for the HCV NS3/4A protease. nih.gov When tested against a panel of human cellular proteases, including cathepsin B, chymotrypsin, and human leukocyte elastase, the inhibitory values were at least 1,000 times higher than those for the HCV protease. acs.orgnih.gov The only submicromolar activity observed was against human cathepsin S, with an IC50 of 0.8 μM; however, this was not deemed relevant in a cellular context. nih.gov

Furthermore, TMC435 showed no antiviral activity against a panel of other DNA and RNA viruses, confirming its specificity for HCV. nih.gov The compound's high specificity is reflected in its selectivity index, which is calculated by dividing the 50% cytotoxic concentration (CC50) by the EC50. For TMC435, the selectivity index was determined to be 5,875 in Huh7 cells. nih.govnih.govresearchgate.net In other cell lines, such as human T-cells (MT-4), lung cells (MRC-5), and bone cells (SAOS-2), the selectivity index was greater than or equal to 2,000. nih.gov

Preclinical Pharmacokinetic Profiles of TMC435 Sodium

Preclinical studies in animal models were crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of TMC435 and establishing its potential for oral administration.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Animal Models

Pharmacokinetic studies were conducted in Sprague-Dawley rats. nih.gov After a single oral administration of 40 mg/kg, TMC435 reached a mean peak plasma concentration (Cmax) of 1,430 ng/ml at two hours post-dose. natap.org The absolute oral bioavailability was determined to be 44%. nih.govnih.govresearchgate.net

A key finding from these studies was the extensive distribution of TMC435 to the liver and intestinal tract. nih.govresearchgate.netnatap.org The tissue-to-plasma area under the concentration-time curve (AUC) ratios were greater than 35, indicating significant accumulation in these target tissues. nih.govnih.govresearchgate.net Notably, concentrations in the liver remained above the EC99 value (the concentration required to inhibit 99% of viral replication) for up to 31 hours post-dosing. nih.govnatap.org This favorable liver exposure is a critical attribute for an anti-HCV agent. natap.org

Table 2: Preclinical Pharmacokinetic Parameters of TMC435 in Rats

| Parameter | Route | Dose | Value | Reference |

|---|---|---|---|---|

| Bioavailability (F) | Oral | 40 mg/kg | 44% | nih.govnih.govresearchgate.net |

| Peak Plasma Concentration (Cmax) | Oral | 40 mg/kg | 1430 ng/ml | natap.org |

| Time to Peak Concentration (tmax) | Oral | 40 mg/kg | 2 hours | natap.org |

| Plasma Clearance (CL) | Intravenous | 4 mg/kg | 2.3 L/h/kg | nih.gov |

| Half-life (t1/2) | Intravenous | 4 mg/kg | 4 hours (8-24h) | nih.gov |

In Vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)

In vitro metabolic stability assays are used early in drug discovery to predict how a compound will be metabolized in the body, which is a major route of drug elimination. wuxiapptec.com These assays typically use liver subcellular fractions like microsomes or intact liver cells (hepatocytes) to measure the rate at which a compound is broken down. springernature.comutsouthwestern.edu

For TMC435 and its analogs, metabolic stability was assessed using human and rat liver microsomes. acs.org Liver microsomes contain Phase I drug-metabolizing enzymes, such as cytochrome P450s, and are used to determine a compound's intrinsic clearance (Clint). utsouthwestern.edunih.gov One of the lead compounds in the same series as TMC435 showed medium intrinsic clearance in human liver microsomes (HLM), with a Clint value of 46 μL/min/mg. acs.org Optimization efforts led to the discovery of compounds with improved metabolic stability, such as one with an HLM Clint of 8.0 μL/min/mg. acs.org The use of hepatocytes is considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes and better reflect the in vivo environment. utsouthwestern.edu These assays are crucial for predicting in vivo hepatic clearance and bioavailability. nuvisan.com

Table 3: Compound Names Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| TMC435 sodium salt | TMC435, Simeprevir (B1263172), TMC435350 |

| Interferon-α | IFN-α |

| Ribavirin | RBV |

| Telaprevir (B1684684) | - |

| Boceprevir (B1684563) | - |

| Midazolam | - |

| Testosterone | - |

| UNC10201652 | - |

Identification and Characterization of Metabolites of TMC435 Sodium in Animal Species

In preclinical studies, the metabolism of TMC435 (simeprevir) has been investigated to identify the resulting metabolites. Following administration in animal models, the primary circulating component in plasma is the unchanged parent drug. However, in excreta, particularly feces, oxidative metabolites have been identified.

The main metabolites found are the result of oxidation on the macrocyclic ring of the simeprevir molecule. Two prominent oxidative metabolites have been designated as M21 and M22. fda.gov These, along with the unchanged simeprevir, constitute the primary drug-related material found in the feces. fda.gov While these metabolites have been identified, specific quantitative data on their distribution in various animal species are not extensively available in publicly accessible literature.

Table 1: Identified Metabolites of TMC435 in Preclinical Species

| Metabolite ID | Parent Compound | Biotransformation Pathway | Species Detected In | Notes |

| M21 | TMC435 | Oxidation | Human (in feces) | Data in specific animal species is not detailed in available literature. |

| M22 | TMC435 | Oxidation | Human (in feces) | Data in specific animal species is not detailed in available literature. |

This table is based on available data, which primarily details findings in human studies that are indicative of preclinical observations.

Pathways of Biotransformation and Enzymes Involved in TMC435 Sodium Metabolism

The biotransformation of TMC435 is primarily hepatic. In vitro studies have established that the cytochrome P450 (CYP) system is the main enzymatic pathway responsible for its metabolism.

Specifically, CYP3A is the principal enzyme involved in the oxidative metabolism of simeprevir. drugbank.com There is also evidence to suggest that CYP2C8 and CYP2C19 may contribute to its metabolism, although to a lesser extent. drugbank.com The primary metabolic reaction is oxidation, leading to the formation of metabolites such as M21 and M22. fda.gov The involvement of these enzymes indicates a potential for drug-drug interactions with compounds that are inhibitors or inducers of the CYP3A subfamily.

Tissue Distribution and Accumulation Profiles of TMC435 Sodium in Animal Models

Preclinical studies have demonstrated that TMC435 exhibits extensive tissue distribution, with a marked accumulation in specific organs. In rats, the compound is significantly distributed to the gut and the liver.

Table 2: Tissue Distribution of TMC435 in Animal Models

| Animal Model | Tissue | Concentration/Ratio | Notes |

| Rat | Liver | Liver:Blood Ratio of 29:1 drugbank.com | Indicates significant hepatic uptake. |

| Rat | Gut | Extensive distribution drugbank.com | A primary site of absorption and potential metabolism. |

| Human (Preclinical) | Liver | Liver:Plasma Ratio of 39 nih.govnih.gov | High concentration at the target organ. |

| Human (Preclinical) | Small Intestine | Highest tissue/plasma AUC ratio nih.gov | Reflects the oral route of administration. |

This table includes data from both animal and human preclinical studies to provide a comprehensive overview.

Excretion Routes and Mass Balance Studies in Preclinical Species

Mass balance studies are crucial for understanding the elimination pathways of a drug. For TMC435, these studies have revealed a clear primary route of excretion.

The elimination of simeprevir is predominantly through the hepatobiliary system, with the vast majority of the administered dose being excreted in the feces. drugbank.com A human radiolabel study, which provides insight into the expected preclinical findings, showed that approximately 91% of the total radioactivity from a single dose of 14C-labeled simeprevir was recovered in the feces. fda.govdrugbank.com In contrast, renal excretion is a minor pathway, with less than 1% of the radioactivity being detected in the urine. drugbank.com Of the radioactivity recovered from feces, a significant portion (31% of the administered dose) was identified as unchanged simeprevir, indicating that a substantial amount of the drug is absorbed and then excreted into the bile without being metabolized. fda.govdrugbank.com

Table 3: Mass Balance of TMC435 in Preclinical and Human Studies

| Species | Route of Administration | % of Dose Recovered in Feces | % of Dose Recovered in Urine | Primary Excreted Form in Feces |

| Human | Oral (single radiolabeled dose) | ~91% fda.govdrugbank.com | <1% drugbank.comnih.gov | Unchanged simeprevir and oxidative metabolites (M21, M22) fda.gov |

| Rat | Oral | Predominantly fecal excretion acs.org | Minimal | Unchanged drug acs.org |

Human data is included as it corroborates the findings from preclinical animal models.

Pharmacokinetic Modeling and Simulation for TMC435 Sodium in Preclinical Settings

Pharmacokinetic (PK) modeling and simulation are essential tools for predicting the behavior of a drug in biological systems and for extrapolating data from preclinical species to humans.

Allometric Scaling Approaches for Preclinical PK Prediction

Allometric scaling is a method used to predict human pharmacokinetic parameters from data obtained in different animal species, based on the relationship between physiological variables and body size. While a powerful tool in drug development, specific studies detailing the application of allometric scaling to predict the human pharmacokinetics of TMC435 from preclinical animal data are not extensively documented in the public domain. Such studies are typically conducted during the proprietary development phase of a drug.

Population Pharmacokinetic Modeling in Animal Cohorts

Population pharmacokinetic (PopPK) modeling is used to quantify the variability in drug concentrations among a population of subjects, in this case, animal cohorts. This approach helps in identifying factors that may influence the drug's pharmacokinetics. Similar to allometric scaling, specific PopPK models for TMC435 developed from preclinical animal cohorts are not widely available in the scientific literature. However, extensive population pharmacokinetic analyses have been conducted on data from clinical trials in humans. fda.gov These human studies have been instrumental in characterizing the pharmacokinetics of simeprevir and evaluating the impact of various covariates. fda.gov

Preclinical In Vivo Efficacy Studies of TMC-435 Sodium

The in vivo efficacy of TMC-435 sodium salt, also known as simeprevir, has been evaluated in relevant animal models, providing crucial data on its antiviral activity before human trials. These studies have been fundamental in demonstrating the compound's potential to treat Hepatitis C Virus (HCV) infection.

The primary animal model for assessing the in vivo efficacy of HCV protease inhibitors like TMC-435 has been the chimpanzee, as it is the only non-human primate susceptible to HCV infection. nih.gov Studies in chimpanzees have been instrumental for analyzing early infection events, understanding viral clearance, and evaluating antiviral therapies. nih.gov Although detailed public data on TMC-435 specifically in chimpanzees is limited, the model has been critical in the development of similar antiviral agents, showing significant reductions in viral load. nih.govcaister.com

Due to the ethical considerations and limitations of using chimpanzees, rodent models with humanized livers have also been employed. caister.com In rats, TMC-435 demonstrated extensive distribution to the liver, a key site of HCV replication. nih.govresearchgate.net This favorable distribution to the target organ is a critical factor for its efficacy.

The most direct measure of efficacy in these preclinical models is the reduction in HCV RNA levels. In a first-in-human study that followed preclinical evaluation, patients with HCV genotype 1 who received TMC-435 monotherapy showed a significant and rapid decrease in plasma HCV RNA levels, with a median maximal reduction of 3.9 log10 IU/mL. nih.gov This clinical finding is a direct reflection of the potent antiviral activity predicted by preclinical models.

Interactive Table: Efficacy of TMC-435 in Preclinical and Early Clinical Settings

| Model/Study Population | Key Efficacy Endpoint | Observed Outcome | Reference |

| Rat Model | Tissue Distribution | Extensive distribution to the liver and intestinal tract | nih.govresearchgate.net |

| Human (Phase I) | HCV RNA Reduction | Median maximal reduction of 3.9 log10 IU/mL | nih.gov |

The primary pharmacodynamic biomarker used to assess the efficacy of TMC-435 in preclinical models is the level of HCV RNA. A reduction in this biomarker is directly correlated with the antiviral effect of the compound. In studies involving rats, the concentration of TMC-435 in both plasma and the liver remained above the EC99 value (the concentration required to inhibit 99% of viral replication in vitro) for an extended period after oral administration, which correlates with sustained antiviral pressure. nih.govresearchgate.net

While direct modulation of other biomarkers like liver enzymes (e.g., ALT) in animal models specifically for TMC-435 is not extensively detailed in the provided search results, it is a general principle in HCV research that effective antiviral therapy leads to normalization of these enzymes. In human studies, which are informed by preclinical data, the potent viral load reduction is the key biomarker for successful treatment.

Preclinical studies established a clear dose-response relationship for TMC-435. In vitro studies using the HCV replicon system, a cellular model of HCV replication, showed that the inhibitory effect of TMC-435 was dose-dependent. nih.govresearchgate.net The 50% effective concentration (EC50) in this system was determined to be 8 nM, and the 90% effective concentration (EC90) was 24 nM, demonstrating potent inhibition at low nanomolar concentrations. nih.gov

Pharmacokinetic studies in rats were crucial for understanding the dose-response relationship in a living organism. After a single oral dose, the bioavailability of TMC-435 was 44%. nih.govnih.gov Importantly, the drug concentrations in the liver were significantly higher than in the plasma, with a liver-to-plasma concentration ratio of 39. nih.govnih.gov This high level of distribution to the target organ ensures that the concentration of the drug at the site of viral replication is sufficient for efficacy. The sustained concentrations above the in vitro effective concentrations in animal models provided a strong rationale for the once-daily dosing regimen that was later evaluated in human clinical trials. researchgate.netnih.gov

Interactive Table: In Vitro Potency and Pharmacokinetic Parameters of TMC-435

| Parameter | Value | Model System | Reference |

| EC50 | 8 nM | HCV Replicon Cells (Genotype 1b) | nih.govresearchgate.net |

| EC90 | 24 nM | HCV Replicon Cells (Genotype 1b) | nih.gov |

| Oral Bioavailability | 44% | Rat | nih.govnih.gov |

| Liver-to-Plasma Concentration Ratio | 39 | Rat | nih.govnih.gov |

Structure Activity Relationship Sar and Rational Drug Design Approaches for Tmc 435 Sodium and Its Analogues

Identification of Key Pharmacophoric Features and Critical Moieties of TMC-435 Sodium

The journey to simeprevir (B1263172) began with the identification of key structural features, or pharmacophores, necessary for potent inhibition of the HCV NS3/4A protease. nih.govacs.org Through extensive research, scientists determined that a macrocyclic structure was advantageous for improving binding affinity and specificity compared to earlier linear inhibitors. nih.gov This macrocycle pre-organizes the molecule into an optimal conformation for binding to the protease's active site, a principle that guided the design of simeprevir. acs.orgnih.gov

Several critical moieties contribute to simeprevir's high efficacy:

Macrocyclic Core: The defining feature of simeprevir is its 15-membered macrocyclic structure. This framework provides rigidity and orients the other functional groups for optimal interaction with the enzyme's active site. acs.orgnih.gov

Acylsulfonamide Group: This functionality is crucial for the inhibitor's activity, forming a key hydrogen bond with the catalytic residue Ser139 in the NS3 active site. acs.org

Quinoline (B57606) Moiety: This large aromatic group fits into the extended S2 pocket of the protease. A significant breakthrough in the design was the discovery that the interaction between the quinoline and Arg155 of the enzyme, inducing a specific "down" conformation, was vital for high potency. acs.org

Vinylcyclopropylamino Acid Moiety: This group occupies the P1 position in the active site. acs.org

The combination of these features, refined through structure-based design and extensive SAR studies, resulted in a highly potent and selective noncovalent inhibitor of the HCV NS3/4A protease. drugbank.comacs.org

Synthetic Strategies for TMC-435 Sodium and its Derivatives

The intricate three-dimensional structure of simeprevir presented significant synthetic challenges, necessitating the development of innovative and efficient chemical synthesis pathways.

Chemical Synthesis Pathways and Route Optimization for TMC-435 Sodium

Efforts to optimize the manufacturing route focused on several key areas:

Process Robustness: Ensuring that each step of the synthesis is reliable and produces consistent yields and quality. acs.org

Cost-Effectiveness: Reducing the number of steps and using more economical reagents are crucial for large-scale production. acs.orgaiche.org

Stereochemical Aspects of TMC-435 Sodium Synthesis and Its Analogues

Simeprevir possesses multiple chiral centers, and its specific stereochemistry is paramount for its biological activity. The desired diastereomer is the result of precise control during the synthetic process. acs.org This stereochemical integrity is maintained throughout the synthesis by using chiral starting materials and stereoselective reactions. acs.org For instance, the synthesis of the P2 cyclopentane (B165970) building block starts from a Diels-Alder reaction, followed by resolution using an enzyme to obtain the correct stereoisomer. acs.org NMR analysis is used to confirm that the stereochemistry of the chiral centers is preserved during the final steps of the synthesis. acs.org

Design and Evaluation of Analogues and Derivatives of TMC-435 Sodium

The successful development of simeprevir prompted further exploration into related analogues to identify compounds with potentially superior properties.

Synthesis and In Vitro Biological Activity Evaluation of Modified TMC-435 Sodium Structures

Researchers synthesized and evaluated approximately 1,000 compounds during the discovery effort that led to simeprevir. acs.org This extensive work involved modifying various parts of the lead molecule to understand their impact on antiviral activity. Modifications included altering the P2 substituent, exploring different heterocyclic groups to replace the quinoline, and changing the linkage between the core and the P2 heterocycle. acs.org

The in vitro activity of these analogues was assessed using HCV NS3/4A protease assays and cell-based replicon systems. acs.orgnih.gov These assays measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50) or the viral replication by 50% (EC50). For example, simeprevir (referred to as compound 29 in the primary research) showed a K_i value of 0.4 nM against the genotype 1a enzyme and an EC50 of 8 nM in a genotype 1b replicon assay. acs.orgnih.gov Some analogues with a 14-membered macrocycle and an 8-methyl quinoline substituent showed improved metabolic stability while maintaining high potency (K_i = 0.2 nM, EC50 = 3.8 nM). acs.org

Table 1: In Vitro Activity of Selected Simeprevir Analogues

| Compound | Macrocycle Size | Key Modification | K_i (nM, Genotype 1a) | EC50 (nM, Genotype 1b Replicon) |

| Simeprevir (29) | 15-membered | - | 0.4 | 8 |

| Analogue 19 | 15-membered | P2 cyclopentane | - | - |

| Analogue 23 | 14-membered | Proline-NH-urea linker | - | 15 |

| Analogue 40 | 14-membered | 8-methyl quinoline | 0.2 | 3.8 |

Data sourced from extensive medicinal chemistry efforts. acs.org

Optimization of Preclinical Pharmacokinetic Properties through Structural Modifications

A crucial aspect of drug development is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, collectively known as its pharmacokinetic (PK) profile. nih.govamanote.com For simeprevir and its analogues, this was a significant challenge, particularly achieving good oral bioavailability. nih.govacs.org

Structural modifications were systematically made to improve the PK profile. For instance, replacing an ether linkage with a carbamate (B1207046) linkage in some analogues led to compounds with excellent permeability in Caco-2 cell assays (a model for intestinal absorption) and good metabolic stability in human liver microsomes (HLM). acs.org One such analogue, compound 37, exhibited a Caco-2 permeability (Papp) of 33 × 10⁻⁶ cm/s and an intrinsic clearance (Clint) in HLM of 8.0 μL min⁻¹ mg⁻¹. acs.org Simeprevir itself has an absolute bioavailability of 62% when taken with food. nih.gov It is primarily metabolized by the CYP3A enzyme system and is a substrate for several drug transporters, including OATP1B1/3 and P-glycoprotein. nih.govresearchgate.net Understanding these interactions was key to managing potential drug-drug interactions. nih.govresearchgate.net The optimization process is a "fail early, fail cheap" strategy, where undesirable compounds are eliminated at an early stage based on their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Table 2: Preclinical Pharmacokinetic Properties of Selected Simeprevir Analogues

| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | HLM Intrinsic Clearance (Clint, μL min⁻¹ mg⁻¹) |

| Analogue 19 | 3.8 | 46 |

| Analogue 36 | 26 | 17 |

| Analogue 37 | 33 | 8.0 |

| Analogue 40 | 11.1 | - (28.8% metabolized in 15 min) |

Data sourced from DMPK assays conducted during lead optimization. acs.org

Exploration of SAR for Enhanced Target Affinity and Selectivity

The development of simeprevir (TMC-435) was the result of an extensive medicinal chemistry program aimed at creating novel macrocyclic inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. researchgate.netnih.gov This process was heavily guided by structure-based design, HCV NS3 protease assays, and cellular replicon systems to optimize the compound's biological and pharmacokinetic profile. researchgate.netnih.gov Simeprevir is a second-generation protease inhibitor, distinguished from earlier linear ketoamide inhibitors like telaprevir (B1684684) and boceprevir (B1684563) by its macrocyclic structure. researchgate.net

Simeprevir demonstrates potent and specific inhibition of the NS3/4A protease, an enzyme crucial for viral replication. nih.gov Biochemical assays have shown very low inhibition constants (Ki) of 0.4 nM and 0.5 nM against genotype 1b and 1a proteases, respectively. mdpi.com In cellular replicon assays, which measure the inhibition of viral replication within host cells, simeprevir showed a half-maximal effective concentration (EC₅₀) of 7.8 nM to 8 nM. nih.govresearchgate.net

The selectivity of simeprevir is a key aspect of its design. Preclinical studies demonstrated that it is over 1,000-fold less active against a panel of human proteases, such as trypsin and human leukocyte elastase, when compared to its activity against the HCV NS3/4A protease. researchgate.net This high selectivity is crucial for minimizing off-target effects.

Structure-activity relationship (SAR) studies also extended to understanding the compound's activity against different HCV genotypes and resistant variants. While potent against genotypes 1, 2, 4, 5, and 6, simeprevir is less active against genotype 3. nih.gov The presence of certain amino acid substitutions (polymorphisms) in the NS3 protease can affect simeprevir's binding and efficacy. The Q80K polymorphism, particularly in genotype 1a isolates, is a well-documented example. nih.govnih.gov While the Q80K substitution alone has a limited effect on simeprevir's in vitro activity, it can facilitate the emergence of other resistance-associated substitutions. nih.gov In vitro studies have identified mutations at NS3 residues D168, R155, and A156 as conferring resistance. nih.gov For instance, replicons with mutations at position D168 showed changes in EC₅₀ values ranging from less than 10-fold to approximately 2,000-fold compared to the wild type. nih.gov

| Compound/Variant | Target | Assay Type | Value | Unit | Citation |

| Simeprevir (TMC-435) | HCV NS3/4A Genotype 1b | Enzyme Inhibition | 0.4 | nM (Ki) | mdpi.com |

| Simeprevir (TMC-435) | HCV NS3/4A Genotype 1a | Enzyme Inhibition | 0.5 | nM (Ki) | mdpi.com |

| Simeprevir (TMC-435) | HCV Genotype 1b | Replicon | 8 | nM (EC₅₀) | researchgate.net |

| Simeprevir (TMC-435) | HCV Genotype 1b | Replicon | 24 | nM (EC₉₀) | researchgate.net |

| Simeprevir (TMC-435) | Genotype 1a Isolates (with Q80K) | Replicon | 11 | Fold Change in EC₅₀ | nih.govnih.gov |

| Simeprevir (TMC-435) | Genotype 1a Isolates (without Q80K) | Replicon | 0.9 | Fold Change in EC₅₀ | nih.govnih.gov |

| Simeprevir (TMC-435) | Genotype 1b Isolates | Replicon | 0.4 | Fold Change in EC₅₀ | nih.govnih.gov |

This table presents a summary of the in vitro activity of simeprevir against various HCV targets, illustrating the structure-activity relationship and selectivity.

Prodrug Strategies for Enhancing TMC 435 Sodium Delivery or Preclinical Properties

A comprehensive review of scientific literature and public databases did not yield specific information on the development of prodrugs for TMC-435 sodium (simeprevir). While the use of prodrug strategies is a well-established approach in pharmaceutical sciences to overcome challenges such as poor solubility, limited permeability, or to achieve targeted delivery, there are no detailed reports on the application of this approach specifically to simeprevir. researchgate.netnih.govjnj.com

General prodrug strategies often involve chemically modifying a drug molecule to create a new compound that can be converted into the active drug within the body, often through enzymatic or chemical reactions. mdpi.com This approach has been successfully applied to other antiviral agents to improve their pharmacokinetic properties. mdpi.com However, specific research detailing such modifications for simeprevir is not publicly available.

In Vitro and Preclinical In Vivo Evaluation of Prodrug Activation and Efficacy

Consistent with the lack of information on their design and synthesis, there are no public reports on the in vitro or preclinical in vivo evaluation of TMC-435 sodium prodrugs. Such studies would be essential to characterize a prodrug, involving assessments of its conversion back to the active simeprevir in biological matrices (e.g., plasma, liver homogenates) and evaluating its efficacy in preclinical models. nih.gov Preclinical evaluation typically includes pharmacokinetic studies in animal models to determine if the prodrug approach successfully enhances properties like oral bioavailability or tissue distribution. researchgate.net For simeprevir, which already demonstrates good oral bioavailability and high liver exposure in preclinical models, the specific goals for a prodrug strategy are not immediately apparent from the existing literature. nih.gov

Mechanisms of Resistance to Tmc 435 Sodium

Molecular Basis of Resistance to TMC 435 Sodium

The molecular underpinnings of resistance to TMC-435 sodium have been extensively studied, with a clear identification of mutations within the viral protease that diminish the drug's efficacy.

The primary target of TMC-435 sodium is the HCV NS3/4A serine protease, an enzyme crucial for viral replication. nih.gov In vitro selection studies using HCV genotype 1 replicon cells have identified several key amino acid residues in the NS3 protease that, when mutated, confer resistance to TMC-435 sodium. nih.govnih.gov

The most frequently observed mutations occur at residue D168, with substitutions to V (valine) or A (alanine) being the most common. nih.govnih.gov In fact, mutations at this position were found in 80% of sequences from genotype 1 replicon cells analyzed after exposure to the compound. nih.govnih.gov The D168A mutation was more frequent in genotype 1a replicons, while D168V was more prevalent in genotype 1b replicons. nih.gov Other mutations at positions Q80, R155, and A156 have also been identified as conferring resistance, often in combination with the D168 mutations. nih.govnih.gov Less frequent mutations have been noted at position 43. nih.govnih.gov

| NS3 Protease Residue | Common Amino Acid Substitutions | Associated HCV Genotype | Reference |

|---|---|---|---|

| D168 | V, A, Y, E, H, I, T, N | 1a, 1b | nih.govnih.gov |

| Q80 | K, R | 1a | nih.govnih.gov |

| R155 | K | 1a | nih.gov |

| A156 | V, T | 1b | nih.gov |

| Position 43 | V, M | Not specified | nih.govnih.gov |

The identified mutations directly impact the binding of TMC-435 sodium to the NS3/4A protease active site, leading to a reduction in its inhibitory efficacy. nih.gov These mutations are clustered around the active site where the drug binds, and they can disrupt the binding of the inhibitor with minimal effect on the binding of the natural viral substrates. nih.gov The large P2 moiety of TMC-435 interacts extensively with residues R155, D168, and A156. nih.gov The aromatic rings of TMC-435 stack against the guanidinium (B1211019) group of R155, and mutations at this site can disrupt this critical interaction. nih.gov

The impact of these mutations on the efficacy of TMC-435 sodium is quantified by the change in the 50% effective concentration (EC₅₀), which is the concentration of the drug required to inhibit 50% of viral replication. Mutations at residue Q80 have the least impact, with less than a 10-fold increase in EC₅₀. nih.govasm.org In contrast, mutations at position D168 can have a much more significant effect, with D168V or D168I mutations leading to an approximately 2,000-fold increase in the EC₅₀ compared to the wild-type virus. nih.govasm.org

| Mutation | Fold Change in EC₅₀ vs. Wild-Type | Reference |

|---|---|---|

| Q80 mutations | <10-fold | nih.govasm.org |

| D168G / D168N | <10-fold | nih.govasm.org |

| D168V / D168I | ~2,000-fold | nih.govasm.org |

| Mutations at positions 43, 155, and 156 | Greater effects observed for some replicons | nih.govasm.org |

The predominant mechanism of resistance to TMC-435 sodium is through mutations in its target protein, the HCV NS3/4A protease. Scientific literature from the provided search results does not extensively document non-target mediated resistance mechanisms, such as the involvement of efflux pumps or significant metabolic changes that would prevent the drug from reaching its target.

Phenotypic Characterization of Resistant Variants to TMC 435 Sodium In Vitro

The characterization of TMC-435 sodium-resistant variants in a laboratory setting has been crucial for understanding the dynamics of resistance development.

In vitro resistance studies have primarily utilized HCV replicon systems. nih.govnih.gov In these assays, human hepatoma cells (Huh7) containing a subgenomic HCV replicon (either from genotype 1a or 1b) are cultured in the presence of increasing concentrations of TMC-435 sodium. nih.gov This selection pressure promotes the growth of replicon colonies that have acquired resistance. nih.gov The NS3 protease region of the RNA from these resistant colonies is then sequenced to identify the mutations responsible for the reduced susceptibility. nih.gov Furthermore, transient replicon assays are employed to confirm the direct impact of these identified mutations on the inhibitory activity of TMC-435 sodium. nih.gov

Studies on cross-resistance have shown that TMC-435 sodium generally retains its activity against viral strains that have developed resistance to other first-generation protease inhibitors like telaprevir (B1684684) and boceprevir (B1684563). nih.govnih.gov Specifically, it remains active against replicons with mutations at positions 36, 54, and 170. nih.govnih.gov

Importantly, replicons carrying mutations that confer resistance to TMC-435 sodium remain fully susceptible to other classes of anti-HCV agents, such as alpha interferon, NS5A inhibitors, and NS5B polymerase inhibitors. nih.govnih.gov This lack of cross-resistance highlights the potential for using TMC-435 sodium in combination therapies to prevent the emergence of drug-resistant variants. nih.gov However, due to similarities in their interaction with the NS3/4A protease, some cross-resistance has been noted with other protease inhibitors that have bulky P2 moieties, particularly against mutations at residues R155 and A156. nih.gov

| Compound/Class | Susceptibility of TMC-435 Sodium-Resistant Strains | Reference |

|---|---|---|

| Telaprevir/Boceprevir resistance mutations (V36, T54, V170) | TMC-435 remains largely active | nih.govnih.gov |

| Alpha Interferon | Fully susceptible | nih.govnih.gov |

| NS5A Inhibitors | Fully susceptible | nih.govnih.gov |

| NS5B Polymerase Inhibitors | Fully susceptible | nih.govnih.gov |

| Other Protease Inhibitors with bulky P2 moieties | Potential for cross-resistance with R155 and A156 mutations | nih.gov |

Dynamics of Resistance Emergence in Cell Culture or Animal Models Treated with TMC 435 Sodium

Longitudinal Studies on Resistance Development In Vitro

The in vitro evolution of resistance to TMC 435 sodium has been extensively studied using HCV replicon systems. These systems, which are cell lines containing a replicating portion of the HCV genome, allow for the selection and characterization of drug-resistant viral variants under controlled laboratory conditions.

Selection experiments in HCV genotype 1 replicon cells have consistently identified a number of key amino acid substitutions in the NS3 protease that confer resistance to TMC 435. nih.govnih.gov The most frequently observed mutations occur at residue D168, with substitutions to other amino acids such as Valine (V) or Alanine (A) being particularly common. nih.gov In fact, mutations at the D168 position were found in approximately 80% of sequences analyzed from genotype 1 replicon cells cultured in the presence of TMC 435. nih.govnih.gov The specific substitution often depends on the HCV subtype; for instance, D168A is more frequent in genotype 1a replicons, while D168V is more common in genotype 1b. nih.gov

Other significant resistance-associated substitutions have been identified at positions Q80, R155, and A156 of the NS3 protease. nih.govnih.gov The Q80K polymorphism, which can be present at baseline in some patients with HCV genotype 1a, is notably associated with a reduced susceptibility to simeprevir (B1263172). drugbank.com In vitro studies have shown that the presence of Q80K can facilitate the emergence of other resistance mutations, such as R155K, even at low concentrations of simeprevir.

Longitudinal studies tracking the emergence of these mutations over time in cell culture have provided insights into the dynamics of resistance. For example, in studies of virological non-responders to simeprevir-based therapy, de novo variants at position D168 were detected early, often within the first 5 weeks of treatment. In contrast, de novo mutations at position Q80 tended to emerge later, between 6 to 12 weeks of therapy. This suggests a temporal order in the development of resistance, with certain key mutations appearing before others.

The impact of these mutations on the efficacy of TMC 435 is quantified by the fold-change in the 50% effective concentration (EC₅₀), which is the concentration of the drug required to inhibit 50% of viral replication. Mutations at position D168 can lead to a significant increase in the EC₅₀, with some substitutions like D168V or D168I resulting in an approximately 2,000-fold increase compared to the wild-type virus. nih.gov Mutations at residue Q80 generally have a lesser impact on their own, often resulting in a less than 10-fold change in EC₅₀. nih.gov The table below summarizes key in vitro resistance data for TMC 435.

In Vitro Resistance Profile of TMC 435 Sodium in HCV Genotype 1 Replicons

| NS3 Mutation | Fold-Change in EC₅₀ vs. Wild-Type | HCV Genotype(s) | Reference |

|---|---|---|---|

| D168V | ~2,000 | 1b | nih.govnih.gov |

| D168A | High | 1a | nih.gov |

| D168I | ~2,000 | 1b | nih.gov |

| D168G/N | <10 | 1b | nih.gov |

| Q80K | <10 (as single mutation) | 1a | nih.govdrugbank.com |

| R155K | High | 1a/1b | nih.gov |

| A156S/T | High | 1a/1b | nih.gov |

| A43V | Moderate | 1a/1b | nih.gov |

Characterization of Resistance Profiles in Animal Models Undergoing TMC 435 Sodium Treatment

The characterization of drug resistance in animal models provides a crucial bridge between in vitro findings and clinical outcomes in humans. For HCV, the most relevant animal models are those that can support HCV replication, such as chimpanzees and, more recently, mice with humanized livers. nih.gov These models allow for the study of viral dynamics and the emergence of resistance in a more complex in vivo environment.

Despite the importance of such models, there is a notable lack of publicly available data from studies specifically designed to characterize the resistance profile of TMC 435 sodium in animal models. Preclinical studies have confirmed that simeprevir distributes extensively to the liver in rats, a key pharmacokinetic property for an anti-HCV drug. drugbank.com However, these studies did not report on the development of resistance.

While direct studies on TMC 435 resistance in animal models are scarce, the general principles of resistance development observed in vitro are expected to be relevant in vivo. It is plausible that the same key mutations identified in replicon systems, such as those at positions D168, Q80, R155, and A156, would also be selected for under drug pressure in a humanized mouse model. These models are considered the gold standard for the preclinical in vivo evaluation of HCV treatment-associated resistance. nih.gov

Future research utilizing animal models, particularly mice with humanized livers, would be invaluable for longitudinally tracking the emergence of TMC 435-resistant variants and understanding the complex interplay between the virus, the host immune system, and antiviral therapy.

Characterization of TMC 435 Sodium Resistance in Animal Models

| Animal Model | Key Findings on Resistance | Reference |

|---|---|---|

| Rodent Models (e.g., Rat) | Data on resistance development not available in published literature. Used for pharmacokinetic studies showing good liver distribution. | drugbank.com |

| Mice with Humanized Livers | Considered a suitable model for studying HCV drug resistance in vivo, but specific data on TMC 435 resistance profiles are not publicly available. | nih.gov |

| Chimpanzees | Historically used for HCV research, but ethical considerations and cost have limited their use. Specific longitudinal resistance data for TMC 435 are not readily available. | nih.gov |

Advanced Methodologies and Technologies in Research on Tmc 435 Sodium

Development of Advanced Analytical Techniques for TMC 435 Sodium Research

The accurate characterization and quantification of TMC 435 sodium are fundamental to preclinical research. This necessitates the development of highly sensitive and specific analytical methods for its measurement in complex biological samples and for the assessment of its chemical integrity.

Bioanalytical Method Development for Quantifying TMC 435 Sodium in Preclinical Biological Matrices (e.g., LC-MS/MS, Immunoassays)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

The gold standard for quantifying TMC 435 in preclinical biological matrices such as plasma and tissue is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ijper.orgnih.gov This technique offers exceptional sensitivity and selectivity, allowing for the precise measurement of the compound even at very low concentrations.

A validated LC-MS/MS method for the quantification of simeprevir (B1263172) in human plasma involves a straightforward protein precipitation step using acetonitrile (B52724), followed by analysis of the supernatant. nih.gov The method has demonstrated linearity over a wide concentration range, typically from 2.00 to 2000 ng/mL. nih.gov For preclinical studies in rats, LC-MS/MS methods have been established with a lower limit of quantification (LLOQ) of 1 ng/mL in plasma and 5 ng/g in tissue samples. nih.gov

The development of such methods requires careful optimization of several parameters, including the chromatographic conditions (column type, mobile phase composition) and mass spectrometric settings (ionization source, precursor and product ions). Validation is performed according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability. jneonatalsurg.com During the development of an assay for simeprevir, particular attention was paid to the compound's instability in light when in plasma and blood. nih.gov

Below is a table summarizing typical validation parameters for an LC-MS/MS method for simeprevir.

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 2.00 - 2000 ng/mL | nih.gov |

| LLOQ (Plasma) | 1.00 - 2.00 ng/mL | nih.govnih.gov |

| LLOQ (Tissue) | 5 ng/g | nih.gov |

| Precision (CV%) | 4.4% - 8.5% | nih.gov |

| Accuracy | -0.3% to 8.5% | nih.gov |

| Extraction Method | Protein Precipitation | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |

Immunoassays:

While LC-MS/MS is the predominant technique, immunoassays represent an alternative approach for quantification. These methods rely on the specific binding of an antibody to the target analyte. Although less commonly reported in the literature for the specific preclinical quantification of TMC 435 compared to LC-MS/MS, immunoassays can offer high-throughput capabilities. Techniques like capillary nano-immunoassays have demonstrated the ability to quantify low concentrations of proteins from minimal sample volumes, highlighting the potential of immunoassay platforms for sensitive analysis in biological research. haematologica.org The development of a specific immunoassay for TMC 435 would require the generation of monoclonal or polyclonal antibodies that recognize the molecule with high affinity and specificity, which could then be used in formats such as ELISA (Enzyme-Linked Immunosorbent Assay).

Methodologies for Purity and Stability Assessment of TMC 435 Sodium for Research Use

Ensuring the purity and stability of TMC 435 sodium is critical for the validity and reproducibility of research findings. Stability-indicating analytical methods are developed to separate the intact drug from any potential degradation products that may form under various stress conditions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

A common and effective technique for purity and stability assessment is reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) or diode array detection (DAD). tandfonline.comtandfonline.comnih.gov Several stability-indicating HPLC methods have been developed for simeprevir. jneonatalsurg.comtandfonline.comresearchgate.net

These methods are validated for specificity, linearity, accuracy, precision, and robustness according to International Conference on Harmonisation (ICH) guidelines. nih.gov A typical method might use a C18 column with a mobile phase consisting of acetonitrile and a buffer solution. jneonatalsurg.comtandfonline.com The detection wavelength is often set around 288 nm. tandfonline.comresearchgate.net

Forced degradation studies are a key part of developing a stability-indicating method. This involves subjecting TMC 435 to harsh conditions to intentionally induce degradation. ijper.orgtandfonline.com Research has shown that simeprevir is susceptible to degradation under acidic hydrolysis, basic hydrolysis, oxidative, and photolytic conditions, but remains stable under neutral and thermal stress. tandfonline.comtandfonline.com The ability of the HPLC method to resolve the simeprevir peak from all the degradation product peaks is crucial for its designation as "stability-indicating." tandfonline.com

The table below summarizes the conditions and findings from forced degradation studies of simeprevir.

| Stress Condition | Conditions Applied | Observation | Reference |

| Acidic Hydrolysis | 0.1 N HCl, room temperature | Degradation observed | tandfonline.com |

| Basic Hydrolysis | 0.1 N NaOH, room temperature | Degradation observed | tandfonline.com |

| Oxidative | Hydrogen Peroxide solution | Degradation observed | tandfonline.com |

| Neutral Hydrolysis | Deionized water, 80°C | Stable | tandfonline.com |

| Thermal | 80°C | Stable | tandfonline.com |

| Photolytic | Exposure to sunlight | Degradation observed | tandfonline.com |

The degradation products can be further characterized using mass spectrometry to elucidate their structures, which is important for understanding the degradation pathways. ijper.orgnih.gov

Computational Approaches in TMC 435 Sodium Research

Computational modeling has become an indispensable tool in drug discovery and development, including for TMC 435. These in silico methods provide valuable insights into drug-target interactions, guide the design of new analogues, and predict the pharmacokinetic properties of the compound, thereby accelerating research and reducing reliance on extensive experimental screening. The development of simeprevir was notably guided by structure-based design and a panel of DMPK assays. acs.orgnih.gov

Molecular Docking and Dynamics Simulations of TMC 435 Sodium-Target Interactions

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For TMC 435, docking studies have been instrumental in understanding its interaction with the active site of its target, the hepatitis C virus (HCV) NS3/4A protease. longdom.orgnih.gov These studies show that simeprevir fits into the catalytic site of the protease, forming key interactions with amino acid residues. longdom.orgdp.tech Docking simulations have successfully explained the retained activity of simeprevir against different HCV genotypes by revealing its binding interactions with critical catalytic triad (B1167595) residues like H57 and S139. longdom.org

Molecular Dynamics (MD) Simulations:

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the physical movements of atoms and molecules in the complex over time. researchgate.nettbzmed.ac.ir MD simulations provide a more dynamic picture of the binding, assessing the stability of the drug-target complex and the persistence of key interactions, such as hydrogen bonds. longdom.orgresearchgate.net For simeprevir, MD simulations have been used to confirm the stability of its binding pose within the protease active site, supporting the interactions predicted by docking studies. longdom.orgtbzmed.ac.ir These simulations are typically run for nanoseconds to observe the conformational changes and energy of the system. researchgate.nettbzmed.ac.ir

Quantitative Structure-Activity Relationship (QSAR) Modeling for TMC 435 Sodium Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized analogues.

In the context of TMC 435, QSAR studies would involve:

Assembling a Dataset: A collection of simeprevir analogues with their experimentally measured inhibitory activities against the HCV NS3/4A protease would be compiled. acs.org

Descriptor Calculation: For each analogue, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode various aspects of the molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, shape). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. biointerfaceresearch.compreprints.org

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. biointerfaceresearch.com

While specific QSAR models exclusively for simeprevir analogues are not extensively published, the principles of QSAR have been widely applied to HCV protease inhibitors. nih.govacs.org Such models can guide the medicinal chemistry efforts by predicting which structural modifications on the simeprevir scaffold are likely to enhance potency, thus prioritizing the synthesis of the most promising compounds. acs.org

In Silico Prediction of Preclinical ADME Properties and Potential Metabolic Pathways for TMC 435 Sodium

In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.govresearchgate.net

ADME Property Prediction:

For TMC 435, computational models can predict key preclinical properties. The development of simeprevir was guided by a panel of DMPK (Drug Metabolism and Pharmacokinetics) assays, which are often complemented by in silico predictions. acs.orgnih.gov These models can estimate:

Aqueous Solubility: A critical factor for absorption. mdpi.com

Caco-2 Permeability: An indicator of intestinal absorption. Experimental data for simeprevir and its analogues show a range of Caco-2 permeability values, which can be used to build and validate predictive models. acs.org

Plasma Protein Binding: Affects the distribution and availability of the free drug. mdpi.com

Metabolic Stability: Predictions on susceptibility to metabolism by cytochrome P450 (CYP) enzymes, such as CYP3A4, which is a known metabolic pathway for simeprevir. nih.govresearchgate.net

Transporter Interactions: Simeprevir is a substrate and inhibitor of transporters like P-glycoprotein and OATP1B1, and in silico models can help predict these interactions. nih.govselleckchem.com

Metabolic Pathway Prediction: